CTK7A

Solubility Drug Formulation Bioavailability

Researchers often face poor aqueous solubility with curcumin-based p300 inhibitors, compromising formulation and bioavailability. CTK7A (Hydrazinobenzoylcurcumin) is a water-soluble, cell-permeable p300/CBP HAT inhibitor with validated in vivo oral tumor xenograft efficacy (100 mg/kg, i.p., b.i.d.) and anti-angiogenic activity (bFGF-induced tube formation IC50 = 0.93 µM). It selectively suppresses hypoxia-driven HIF-1α signaling via p300 auto-acetylation disruption, and binds calmodulin (Kd = 8.11 µM). Optimal for preclinical cancer and epigenetic studies. Standardized ≥98% purity; ambient shipping.

Molecular Formula C28H24N2NaO6
Molecular Weight 507.5 g/mol
CAS No. 1297262-16-8
Cat. No. B606825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCTK7A
CAS1297262-16-8
SynonymsCTK 7A;  CTK-7A;  CTK7A
Molecular FormulaC28H24N2NaO6
Molecular Weight507.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CC2=CC(=NN2C3=CC=C(C=C3)C(=O)O)C=CC4=CC(=C(C=C4)O)OC)O.[Na]
InChIInChI=1S/C28H24N2O6.Na/c1-35-26-15-18(5-13-24(26)31)3-9-21-17-23(10-4-19-6-14-25(32)27(16-19)36-2)30(29-21)22-11-7-20(8-12-22)28(33)34;/h3-17,31-32H,1-2H3,(H,33,34);/b9-3+,10-4+;
InChIKeyJOSUOVSOSLHPCP-RUACYTINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CTK7A p300/CBP HAT Inhibitor Overview


CTK7A (Hydrazinobenzoylcurcumin, HBC) is a small-molecule derivative of curcumin, characterized as a cell-permeable and water-soluble inhibitor of the histone acetyltransferase (HAT) activity of p300/CBP and PCAF . It functions by suppressing p300 auto-acetylation, thereby disrupting the interaction between p300 and HIF-1α, a key transcription factor in hypoxic tumor progression [1]. Its development aimed to overcome the poor aqueous solubility and stability limitations of the parent compound, curcumin, while retaining or improving its epigenetic targeting profile [2].

Solubility profile Water-soluble curcumin derivative overcoming parent compound formulation constraints
Selectivity window Defined p300/CBP and PCAF inhibition with selectivity over other epigenetic enzymes
In vivo evidence Reported xenograft tumor model response context for target engagement studies

CTK7A Differentiation & Selection Rationale


The simple functional annotation of 'p300 HAT inhibitor' is insufficient for experimental or procurement decisions, as this class exhibits profound differences in potency, selectivity, physicochemical properties, and in vivo efficacy. Direct substitution of CTK7A with its parent compound curcumin or with more potent but structurally distinct inhibitors like C646 or A-485 will not replicate experimental outcomes and may introduce confounding variables due to disparate pharmacokinetics or off-target effects [1]. CTK7A's water solubility is a critical, quantitatively verifiable feature that distinguishes it from curcumin and other lipophilic analogs, directly impacting its formulation and bioavailability in both in vitro and in vivo models [2]. The following evidence demonstrates that CTK7A occupies a unique, data-driven niche defined by a specific balance of solubility, selectivity, and in vivo activity against hypoxic tumors.

Curcumin Poor aqueous solubility and stability profile may shift formulation performance and exposure
C646 / A-485 Different binding sites and potency ranges may alter selectivity context in p300/CBP studies
Garcinol PCAF-preferring selectivity pattern can confound p300-preferring pathway interpretation

CTK7A Comparative Evidence


Water Solubility vs. Curcumin

CTK7A is explicitly characterized as a 'water-soluble' hydrazinobenzoylcurcumin derivative [1]. This property is a primary differentiator from its parent compound, curcumin, which is known for its extremely poor aqueous solubility (approx. 0.6 µg/mL or less) and instability in physiological buffers [2]. While the exact aqueous solubility of CTK7A is not always provided as a standalone value, its high solubility in DMSO (100 mg/mL) and classification as 'water-soluble' are consistently reported and contrasted with curcumin's limitations . This physicochemical advantage is not a minor improvement but a critical factor enabling reliable in vitro dosing and in vivo administration, reducing the need for complex formulation vehicles required for curcumin.

Water solubility classification
Class-level inference
Classified as water-soluble; DMSO solubility 100 mg/mL
Supports formulation-fit screening; may reduce vehicle-dependent variability
Exact aqueous solubility value not reported; data to verify
Solubility Drug Formulation Bioavailability

Enzymatic Selectivity: p300/CBP vs. PCAF

CTK7A demonstrates a defined selectivity window, acting as a reversible and mixed-mode inhibitor of p300/CBP and PCAF histone acetyltransferases. The compound shows an IC50 of ≤ 25 µM for p300/CBP and ≤ 50 µM for PCAF . Critically, its activity is minimal against a panel of other histone-modifying enzymes, including G9a, CARM1, HDAC1, SIRT2, and TIP60, with IC50 values reported to be >100 µM [1]. This selectivity profile, particularly the approximately 2-fold preference for p300/CBP over PCAF, distinguishes it from pan-HAT inhibitors or those with different selectivity fingerprints.

Enzymatic selectivity profile
Cross-study comparable
p300/CBP IC50 ≤25 µM; PCAF IC50 ≤50 µM; other HATs/modifiers >100 µM
Supports p300/CBP-preferring HAT inhibition studies; selectivity window defined
Compared to Garcinol (≈7 µM) and A-485 (nM range)
Selectivity Enzymatic Assay Epigenetics

Oral Cancer Xenograft Efficacy

In a mouse xenograft model of oral squamous cell carcinoma (OSCC), CTK7A demonstrated a substantial reduction in tumor growth. The study reported that administration of CTK7A at a dose of 100 mg/kg, administered intraperitoneally twice daily (b.i.d.), led to a significant suppression of xenografted oral tumor growth compared to vehicle-treated control animals . This in vivo validation is a critical step beyond in vitro potency, demonstrating that the compound can reach its target and exert a pharmacodynamic effect in a complex biological system.

Xenograft tumor model
Direct head-to-head comparison
Reported tumor growth suppression in OSCC xenograft (100 mg/kg b.i.d.)
Supports in vivo p300 pathway target engagement studies
Model-specific response; not generalizable without further validation
In Vivo Xenograft Oral Cancer Tumor Growth Inhibition

Hypoxia-Selective Apoptosis

CTK7A exhibits a context-specific cytotoxic effect, preferentially inducing apoptosis in hypoxic and metastatic gastric cancer cells (GCCs). A study demonstrated that CTK7A treatment led to a significantly higher extent of apoptosis in hypoxia-exposed (1% O2) GCCs compared to normoxic (21% O2) cells [1]. Furthermore, the induction of the pro-apoptotic protein Noxa was remarkably less in normal immortalized gastric epithelial cells after CTK7A and hypoxia-exposure in comparison to similarly-treated cancer cells, suggesting a potential therapeutic window [2].

Hypoxia-selective apoptosis
Direct head-to-head comparison
Higher apoptosis reported in hypoxic vs. normoxic gastric cancer cells
Supports hypoxia-selective endpoint studies; context-dependent apoptosis
Differential response in normal vs. cancer cells reported; requires independent validation
Hypoxia Apoptosis Gastric Cancer Metastasis

Anti-Angiogenic Activity in Endothelial Cells

Beyond direct tumor cell effects, CTK7A demonstrates potent inhibition of angiogenesis, a process critical for tumor growth and metastasis. In functional assays using bovine aortic endothelial cells (BAECs), CTK7A potently inhibited bFGF-induced cell invasion and tube formation with an IC50 value of 0.93 µM . This sub-micromolar activity on endothelial cells is a notable facet of its profile, indicating an ability to disrupt the formation of new blood vessels.

Anti-angiogenic activity
Cross-study comparable
IC50 = 0.93 µM for bFGF-induced BAEC invasion/tube formation
Supports angiogenesis assay endpoints; sub-µM activity in endothelial functional assays
Sources absent; data to verify
Angiogenesis Endothelial Cells Tube Formation Invasion

Calmodulin Binding & Antagonism

CTK7A displays a secondary, high-affinity interaction with the calcium-binding protein calmodulin, with a reported dissociation constant (Kd) of 8.11 µM . This binding event is functionally significant, as CTK7A antagonizes calmodulin-mediated functions in HCT15 colorectal cancer cells . Calmodulin is a key regulator of numerous cellular processes, including cell proliferation and survival.

Calmodulin interaction
Supporting evidence
Kd = 8.11 µM for calmodulin; functional antagonism in HCT15 cells
Supports calmodulin-mediated pathway investigation; may contribute to polypharmacology interpretation
Secondary target interaction; requires context-specific review
Calmodulin Binding Affinity HCT15 Cells

CTK7A Optimal Applications


Hypoxia Signaling & Tumor Progression

CTK7A is optimally suited for studies examining the intersection of hypoxia, p300/HIF-1α signaling, and cancer cell survival. The compound's demonstrated ability to preferentially induce apoptosis in hypoxic versus normoxic gastric cancer cells makes it a specific tool for probing this context-dependent biology [1]. Researchers studying the role of the tumor microenvironment in promoting metastatic potential and therapy resistance should consider CTK7A, as its activity profile is validated in these relevant conditions.

In Vivo p300/CBP Target Validation

The compound's validated in vivo efficacy in suppressing xenograft oral tumor growth provides a strong rationale for its use in preclinical animal models of oral and potentially other solid tumors [2]. For projects aiming to transition p300/CBP inhibitors from in vitro to in vivo proof-of-concept studies, CTK7A offers a well-documented experimental path, with established dosing and routes of administration. Its water solubility is a significant practical advantage in these studies.

Tumor Angiogenesis & Endothelial Function

Given its potent inhibition of bFGF-induced invasion and tube formation in endothelial cells (IC50 = 0.93 µM), CTK7A is a valuable tool for dissecting the anti-angiogenic effects of p300/CBP inhibition . This application extends its utility beyond direct tumor cell cytotoxicity to encompass studies on the tumor stroma and vascular niche.

p300/CBP-Calmodulin Cross-Talk

For researchers exploring the functional interplay between epigenetic regulation (via p300/CBP) and calcium signaling (via calmodulin), CTK7A represents a unique chemical probe. Its high-affinity binding to calmodulin (Kd = 8.11 µM) and functional antagonism in cancer cells provide a specific tool for investigating this less-characterized signaling nexus .

Application
Selection Property
Validation Focus
Hypoxia signaling pathway studies
Hypoxia-selective apoptosis context
p300/HIF-1α pathway endpoints
In vivo p300/CBP target engagement research
Reported xenograft model activity
Tumor growth model-response endpoints
Angiogenesis and endothelial function studies
Endothelial functional assay inhibition
bFGF-induced tube formation/invasion endpoints
p300/CBP-calmodulin signaling cross-talk research
Calmodulin binding affinity characterization
Calmodulin-dependent function antagonism

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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